molecular formula C10H8BrFN2 B11811175 5-Bromo-3-(3-fluorophenyl)-1-methyl-1H-pyrazole

5-Bromo-3-(3-fluorophenyl)-1-methyl-1H-pyrazole

Cat. No.: B11811175
M. Wt: 255.09 g/mol
InChI Key: XGFBSNPEXOGDJE-UHFFFAOYSA-N
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Description

5-Bromo-3-(3-fluorophenyl)-1-methyl-1H-pyrazole: is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by the presence of a bromine atom at the 5-position, a fluorophenyl group at the 3-position, and a methyl group at the 1-position of the pyrazole ring. These structural features make it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(3-fluorophenyl)-1-methyl-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester. For instance, the reaction of 3-fluoroacetophenone with hydrazine hydrate in the presence of an acid catalyst can yield 3-(3-fluorophenyl)-1H-pyrazole.

    Bromination: The bromination of 3-(3-fluorophenyl)-1H-pyrazole can be achieved using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane. This step introduces the bromine atom at the 5-position of the pyrazole ring.

    Methylation: The final step involves the methylation of the nitrogen atom at the 1-position. This can be accomplished using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(3-fluorophenyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole N-oxides or reduction to yield dehalogenated products.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura or Heck reactions to form C-C bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) and a suitable solvent (e.g., DMF).

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in dichloromethane.

    Reduction: Reducing agents like palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products

    Substitution: Formation of 5-substituted pyrazoles.

    Oxidation: Formation of pyrazole N-oxides.

    Reduction: Formation of dehalogenated pyrazoles.

Scientific Research Applications

5-Bromo-3-(3-fluorophenyl)-1-methyl-1H-pyrazole has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential as a lead compound in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(3-fluorophenyl)-1-methyl-1H-pyrazole depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit kinases involved in cancer cell proliferation.

    Chemical Reactivity: The presence of electron-withdrawing groups (bromine and fluorine) can influence the compound’s reactivity, making it a versatile intermediate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-3-(3-chlorophenyl)-1-methyl-1H-pyrazole: Similar structure but with a chlorine atom instead of fluorine.

    5-Bromo-3-(3-methylphenyl)-1-methyl-1H-pyrazole: Similar structure but with a methyl group instead of fluorine.

    5-Bromo-3-(3-nitrophenyl)-1-methyl-1H-pyrazole: Similar structure but with a nitro group instead of fluorine.

Uniqueness

5-Bromo-3-(3-fluorophenyl)-1-methyl-1H-pyrazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C10H8BrFN2

Molecular Weight

255.09 g/mol

IUPAC Name

5-bromo-3-(3-fluorophenyl)-1-methylpyrazole

InChI

InChI=1S/C10H8BrFN2/c1-14-10(11)6-9(13-14)7-3-2-4-8(12)5-7/h2-6H,1H3

InChI Key

XGFBSNPEXOGDJE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)F)Br

Origin of Product

United States

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